

# Application Notes and Protocols: Synthesis of C20 Fullerene from Brominated Dodecahedrane

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## Compound of Interest

Compound Name: Dodecahedrane

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## Introduction

The C20 fullerene, the smallest possible member of the fullerene family, is a molecule of significant theoretical interest due to its extreme curvature and high reactivity.<sup>[1]</sup> Its synthesis is a complex process that deviates from standard fullerene production methods like carbon arc discharge. The most established route to generating gas-phase C20 fullerene involves the dehalogenation of a polybrominated **dodecahedrane** precursor.<sup>[1][2]</sup> This document provides detailed application notes and protocols for the synthesis of C20 fullerene from **dodecahedrane** via a two-step process: "brute-force" photobromination of **dodecahedrane** and subsequent gas-phase debromination.

## Synthesis Overview

The overall synthetic pathway involves the substitution of hydrogen atoms on the **dodecahedrane** (C20H20) cage with bromine atoms to create a highly brominated, thermally labile precursor. This precursor is then introduced into the gas phase and subjected to electron impact ionization, which induces the sequential elimination of bromine atoms, ultimately leading to the formation of the C20 fullerene cage.

## Experimental Protocols

## Part 1: "Brute-Force" Photobromination of Dodecahedrane

This protocol describes the exhaustive photobromination of **dodecahedrane** to yield a mixture of polybrominated **dodecahedranes**. This mixture, which is largely insoluble, serves as the direct precursor for C20 fullerene generation.<sup>[3]</sup>

Materials:

- **Dodecahedrane** (C<sub>20</sub>H<sub>20</sub>)
- Liquid Bromine (Br<sub>2</sub>)
- Appropriate solvent (if any, details not specified in literature)
- High-pressure reaction vessel with a light source apparatus

Equipment:

- High-pressure photochemical reactor
- High-intensity light source (e.g., mercury-vapor lamp)
- Schlenk line or glovebox for inert atmosphere handling
- Filtration apparatus
- Drying oven

Procedure:

- In a high-pressure reaction vessel, place **dodecahedrane**.
- Under an inert atmosphere, add an excess of liquid bromine. Note: The exact stoichiometry and the use of a solvent are not detailed in the primary literature. The process is described as "brute-force," suggesting harsh, exhaustive conditions.

- Seal the reactor and subject the mixture to intense light from a high-power lamp. The reaction is carried out under pressure and elevated temperature.[4]
- The reaction is continued for a prolonged period to ensure a high degree of bromination.
- After the reaction is complete, cool the reactor and carefully vent any excess pressure.
- The resulting product is an extremely complex mixture of polybromides.[3] Isolate the insoluble fraction by filtration. This fraction is described as having an approximate composition of  $C_{20}HBr_{13}$ , with some species containing up to 14 bromine atoms ( $C_{20}Br_{14}$ ). [3]
- Wash the insoluble material with a suitable solvent to remove any soluble, less-brominated species.
- Dry the insoluble, highly brominated **dodecahedrane** mixture under vacuum. This solid material is the precursor for the next step.

## Part 2: Gas-Phase Debromination to C<sub>20</sub> Fullerene

This protocol describes the generation and detection of C<sub>20</sub> fullerene from the polybrominated **dodecahedrane** precursor using mass spectrometry. This method is suitable for producing small quantities of C<sub>20</sub> in the gas phase for characterization studies.[1][2]

### Equipment:

- Time-of-Flight Mass Spectrometer (TOF-MS) with an electron impact (EI) ionization source.
- Solid sample introduction probe for the mass spectrometer.

### Procedure:

- Load the dried, insoluble polybrominated **dodecahedrane** mixture onto a solid sample probe.
- Introduce the probe into the ion source of the time-of-flight mass spectrometer.
- Heat the probe to vaporize the brominated **dodecahedrane** precursor into the gas phase.

- Ionize the gas-phase molecules using electron impact. A 70-eV electron beam is used to induce both ionization and fragmentation.[1]
- The high energy of the electron beam causes the sequential loss of bromine atoms from the **dodecahedrane** cage.
- The mass spectrometer is set to detect positively charged ions.
- Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the sequential loss of bromine atoms, leading to the formation of bromine-free C20 ions.[1]

## Data Presentation

The primary quantitative data available for this process comes from the mass spectrometric analysis of the brominated precursor and the resulting C20 fullerene.

Table 1: Mass Spectrometric Data for the Debromination of Polybrominated **Dodecahedrane**

Species	Description	Key Observations
C20H(x)Br(n)+	Series of polybrominated dodecahedrane cations	A distribution of peaks is observed, with C20HBr13+ often being a prominent species.[1]
C20Br(n)+	Brominated C20 fullerene intermediates	Peaks corresponding to the sequential loss of Br atoms are observed.[1]
C20+	C20 Fullerene Cation	A distinct peak at m/z = 240 confirms the formation of the C20 fullerene.[1]
C20++	Doubly Charged C20 Fullerene	A peak at m/z = 120 may also be observed, corresponding to the doubly charged fullerene. [1]

Note: The yield of C<sub>20</sub> fullerene from this process has not been reported in the literature. The generation is typically on a scale sufficient for mass spectrometric and photoelectron spectroscopic characterization.

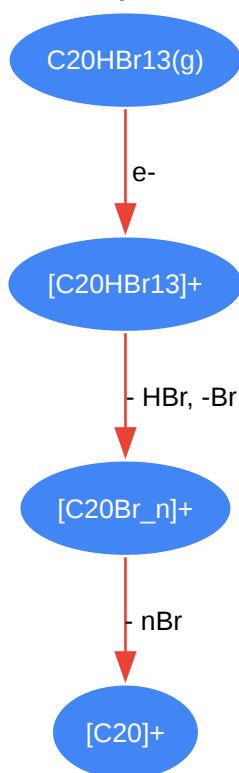
## Visualizations

### Experimental Workflow

Caption: Overall workflow for C<sub>20</sub> fullerene synthesis.

### Logical Relationship of Species in Mass Spectrometry

Debromination Pathway in Mass Spectrometer



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Caption: Formation of C<sub>20</sub><sup>+</sup> in the mass spectrometer.

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